4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol
Description
Properties
CAS No. |
114990-87-3 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
4-chloro-2-phenyl-7-prop-2-enyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-2-6-11-13(19)9-12(17)14-15(11)20-16(18-14)10-7-4-3-5-8-10/h2-5,7-9,19H,1,6H2 |
InChI Key |
KFVXFZBACYWQDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C(=C(C=C1O)Cl)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ortho-Hydroxy Precursors
The most widely reported method involves cyclocondensation of 5-chloro-2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with phenylnitrile oxide under acidic conditions.
Reaction Protocol
- Step 1 : Dissolve 5-chloro-2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde (1.0 equiv) in anhydrous dichloromethane.
- Step 2 : Add phenylnitrile oxide (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) as a catalyst.
- Step 3 : Reflux at 60°C for 12 hours under nitrogen atmosphere.
- Step 4 : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the nitrile carbon, followed by cyclodehydration to form the oxazole ring. The allyl group’s electron-donating effect stabilizes intermediates, while chlorine directs electrophilic substitution to position 4.
Modular Assembly via Suzuki-Miyaura Coupling
A modular approach constructs the benzoxazole core before introducing substituents via cross-coupling.
Protocol
- Step 1 : Synthesize 6-hydroxy-1,3-benzoxazole-7-boronic acid via borylation of 7-bromo-6-hydroxybenzoxazole using Pd(PPh₃)₄ and bis(pinacolato)diboron.
- Step 2 : Perform Suzuki coupling with 4-chlorophenylboronic acid (1.5 equiv) in DMF/H₂O (3:1) at 100°C for 8 hours.
- Step 3 : Introduce the allyl group via Heck coupling with allyl bromide (1.2 equiv) and Pd(OAc)₂ in triethylamine.
Yield : 52–60% over three steps.
Advantages :
- Enables late-stage diversification of substituents.
- Compatible with sensitive functional groups due to mild conditions.
Green Chemistry Approaches
Aqueous-Mediated Cyclization
Recent efforts replace organic solvents with water to improve sustainability.
Protocol
- Step 1 : Mix 5-chloro-2-hydroxy-3-allylbenzaldehyde (1.0 equiv) and benzoyl chloride (1.1 equiv) in water.
- Step 2 : Add K₂CO₃ (2.0 equiv) and tetrabutylammonium bromide (0.2 equiv) as a phase-transfer catalyst.
- Step 3 : Stir at 50°C for 6 hours, extract with ethyl acetate, and crystallize from ethanol.
Yield : 70–76%.
Environmental Impact :
- Reduces organic waste by 40% compared to traditional methods.
- Energy consumption decreases by 25% due to lower reaction temperatures.
Advanced Catalytic Systems
Continuous Flow Hydrogenation
Nitro intermediates in benzoxazole synthesis are efficiently reduced using continuous flow systems.
Protocol
| Parameter | Value |
|---|---|
| Reactor Volume | 3 mL |
| Catalyst | 5% Pd/C (0.34 mol %) |
| Substrate | Nitro precursor (12) |
| Hydrogen Source | HCO₂NH₄ (3 equiv) |
| Flow Rate | 1.5 mL/min |
| Temperature | 25°C |
| Yield | 95% |
This method achieves near-quantitative conversion in 2.5 hours, surpassing batch reactor efficiency by 30%.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The chlorine atom’s strong directing effect often leads to over-halogenation. Solutions include:
Purification Difficulties
The compound’s low solubility in nonpolar solvents complicates isolation. Solutions:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Substituent Effects
- Prop-2-en-1-yl Group : The allyl moiety in both benzoxazole and thiazole derivatives (e.g., ) contributes to hydrophobic interactions and conformational flexibility. Docking studies in suggest this group enhances binding affinity to targets like angiotensin II receptors.
- Chloro vs. Methoxy Groups: Substitution at position 4 (Cl in the target vs.
Pharmacological and Structural Comparisons
Table 1: Key Properties of Target Compound and Analogs
Crystal Packing and Hydrogen Bonding
- Target Compound : The hydroxyl and chloro groups may participate in O-H···O or O-H···Cl hydrogen bonds, fostering stable crystal lattices. This contrasts with ’s thiourea derivative, where N-H···S bonds form C(4) chains .
- Planarity and Symmetry : The near-planar structure of the target (inferred from benzoxazole rigidity) aligns with ’s observations but may lack screw-axis symmetry due to differing substituent bulk.
Biological Activity
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol can be represented as follows:
Antibacterial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antibacterial activity. In a study screening several compounds, it was found that certain derivatives displayed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis.
Table 1: Antibacterial Activity of Benzoxazole Derivatives
| Compound | MIC (μg/mL) | Bacteria Targeted |
|---|---|---|
| 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol | TBD | Bacillus subtilis |
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that while some compounds were effective at inhibiting bacterial growth, further research is necessary to determine the specific efficacy of 4-Chloro-2-phenyl derivatives against various strains.
Antifungal Activity
The antifungal properties of benzoxazole derivatives have also been explored. In particular, compounds have shown effectiveness against pathogens like Candida albicans.
Table 2: Antifungal Activity of Benzoxazole Derivatives
| Compound | MIC (μg/mL) | Fungal Targeted |
|---|---|---|
| 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol | TBD | Candida albicans |
| Compound C | 16 | Aspergillus niger |
| Compound D | 32 | Candida glabrata |
The results suggest that while some derivatives are potent antifungal agents, the specific activity of the compound remains to be fully characterized.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is particularly promising. Studies have indicated that these compounds can exert cytotoxic effects on various cancer cell lines including breast (MCF7), lung (A549), and liver (HepG2) cancer cells.
Table 3: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol | TBD | MCF7 |
| Compound E | 5 | A549 |
| Compound F | 10 | HepG2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's potential as an anticancer agent is supported by its selective toxicity towards cancer cells compared to normal cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents can significantly alter their pharmacological profiles. For instance, the presence of electron-donating groups has been correlated with increased antibacterial and anticancer activities.
Case Studies
Several studies highlight the biological efficacy of benzoxazole derivatives:
- Study on Antimicrobial Properties : A comprehensive screening demonstrated that certain benzoxazole derivatives exhibited selective action against Gram-positive bacteria and fungi. The study emphasized the need for further modification to enhance efficacy against Gram-negative strains .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that certain benzoxazole compounds showed significant cytotoxic effects. The findings suggest a potential pathway for developing new anticancer therapies based on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
